molecular formula C22H19Br2NO3 B12480869 4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid

4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid

Cat. No.: B12480869
M. Wt: 505.2 g/mol
InChI Key: UAUYBIJRSJHMHR-UHFFFAOYSA-N
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Description

4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes benzyloxy, dibromophenyl, and aminomethylbenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, including the introduction of benzyloxy and dibromophenyl groups, followed by the formation of the aminomethylbenzoic acid structure. Common synthetic routes may involve:

    Bromination: Introduction of bromine atoms to the phenyl ring.

    Benzyloxy Group Formation: Attachment of the benzyloxy group to the phenyl ring.

    Aminomethylation: Introduction of the aminomethyl group.

    Benzoic Acid Formation: Final formation of the benzoic acid structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets and pathways. The benzyloxy and dibromophenyl groups may interact with specific enzymes or receptors, leading to changes in cellular processes. The aminomethylbenzoic acid moiety may also play a role in modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic Acid: Similar structure but lacks the dibromophenyl and aminomethyl groups.

    3,5-Dibromo-4-hydroxybenzoic Acid: Similar structure but lacks the benzyloxy and aminomethyl groups.

    4-Aminomethylbenzoic Acid: Similar structure but lacks the benzyloxy and dibromophenyl groups.

Uniqueness

4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is unique due to the combination of benzyloxy, dibromophenyl, and aminomethylbenzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

IUPAC Name

4-[[(3,5-dibromo-4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C22H19Br2NO3/c23-19-10-17(13-25-12-15-6-8-18(9-7-15)22(26)27)11-20(24)21(19)28-14-16-4-2-1-3-5-16/h1-11,25H,12-14H2,(H,26,27)

InChI Key

UAUYBIJRSJHMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CC=C(C=C3)C(=O)O)Br

Origin of Product

United States

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